N,N'-diisopropyloxamide

Descripción general

Descripción

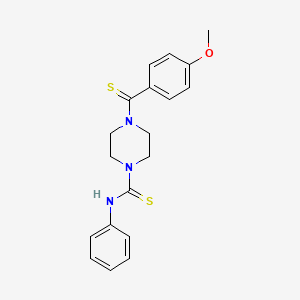

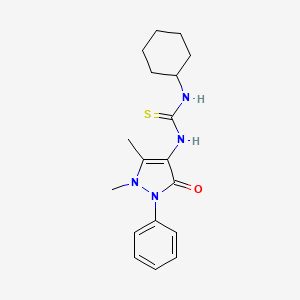

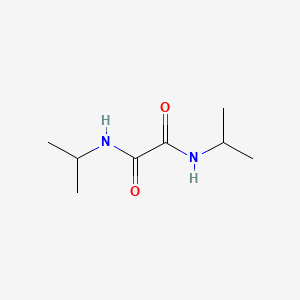

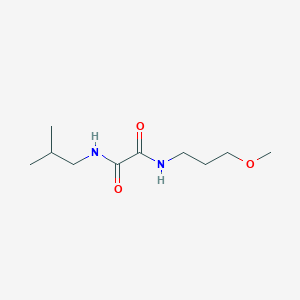

N,N’-diisopropyloxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of oxamide and is commonly used as a ligand in coordination chemistry. The molecular formula of N,N’-diisopropyloxamide is C8H16N2O2 .

Synthesis Analysis

While specific synthesis methods for N,N’-diisopropyloxamide were not found, related compounds such as N,N-diisopropylethylamine have been synthesized using paraldehyde as a raw material in a solvent under normal pressure . Another synthesis method involves the reaction of diisopropylamine and haloalkane .Molecular Structure Analysis

The molecular structure of N,N’-diisopropyloxamide contains a total of 27 bonds. There are 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amide(s) (aliphatic) .Aplicaciones Científicas De Investigación

1. Inclusion Properties and Complex Formation

N,N,N′,N′-Tetraisopropyloxamide, a related compound to N,N'-diisopropyloxamide, has been shown to form crystalline inclusion complexes with various aromatic compounds. X-ray analysis of its complex with 1-methylnaphthalene revealed that the aromatic guest molecules are stacked in columns, indicating potential applications in molecular inclusion and complex formation (Toda et al., 1985).

2. Biocompatibility and Cellular Uptake

Poly(N-isopropylacrylamide), a polymer closely related to N,N'-diisopropyloxamide, demonstrates significant biocompatibility and can be internalized by various cell lines, indicating its potential in biomedical applications such as drug and gene delivery systems, diagnostic assays, and sensors (Guo et al., 2017).

3. Drug Discovery and Molecular Imaging

The broader field of drug discovery, which includes the study of compounds like N,N'-diisopropyloxamide, is deeply impacted by molecular biology and genomic sciences. Molecular imaging techniques, such as fluorescence imaging and nuclear medicine, have been used to investigate drug delivery systems, including those involving related compounds (Drews, 2000); (Lu, 2010).

4. Bioengineering Applications

Polymers based on N-isopropylacrylamide, akin to N,N'-diisopropyloxamide, are crucial in bioengineering for applications in cell and enzyme immobilization, controlled drug delivery, and gene delivery. The stimuli-responsive behavior of these polymers makes them suitable for creating smart hydrogels, coatings, and ion-exchange membrane systems (Rzaev et al., 2007).

5. Environmental Applications

In environmental science, studies on related compounds like diisopropylimine and their interaction with catalysts for hydrogenation processes have implications for green chemistry and pollutant reduction strategies (Deng et al., 2018).

6. Advanced Materials Science

In the realm of materials science, N,N'-diisopropyloxamide and its derivatives may contribute to the development of smart materials, such as smart hydrogels and thermos-responsive polymers. These materials find applications in diverse fields like tissue regeneration, artificial muscles, and smart coating technologies (Tang et al., 2021).

7. Potential in Energy Applications

Compounds like N,N'-diisopropyloxamide may also have potential applications in energy conversion and storage, as indicated by studies on similar compounds like dithiooxamide used in the synthesis of carbon frameworks for oxygen reduction reactionsand supercapacitors (Naveen et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N'-di(propan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)9-7(11)8(12)10-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXNSJRJVCZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60994350 | |

| Record name | N~1~,N~2~-Di(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-diisopropyloxamide | |

CAS RN |

7357-22-4 | |

| Record name | NSC58162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Di(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylacrylamide](/img/structure/B3407500.png)

![3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3407517.png)

![Ethyl [(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetate](/img/structure/B3407525.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3407530.png)